molecular formula C21H33N3O4 B4112464 4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide

4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide

Cat. No. B4112464
M. Wt: 391.5 g/mol
InChI Key: XGUGYGDLPJGMCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t a direct synthesis process available for this exact compound, there are related processes that could potentially be adapted. For instance, a method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperzine has been described, which involves the reaction of alkali and acid hydride in an alcohol-water solution of 4-hydroxy phenyl piperzine dihydrobromide .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques can provide detailed information about the atomic arrangement and chemical bonds in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various physicochemical methods. These include techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its interactions with biological receptors, its potential uses in pharmaceuticals, and its physical and chemical properties .

properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-N-[2-(diethylamino)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-5-23(6-2)14-11-22-21(26)17-7-8-19(20(15-17)27-4)28-18-9-12-24(13-10-18)16(3)25/h7-8,15,18H,5-6,9-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUGYGDLPJGMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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